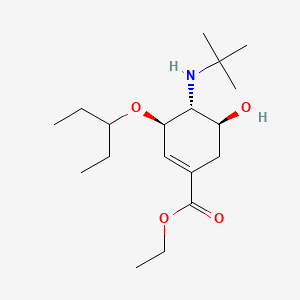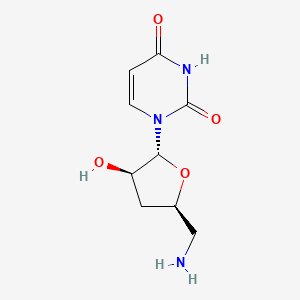![molecular formula C19H23NO4 B14889616 8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is a complex organic compound belonging to the class of azaspirodecane derivatives. These compounds are characterized by a spirodecane moiety with at least one nitrogen atom. This specific compound is notable for its unique structure, which includes a diethylamino group and a benzylidene moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available raw materials. One common method involves the condensation of diethylamine with a benzylidene precursor, followed by cyclization to form the spirodecane structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The overall yield and purity are critical factors, and various purification techniques such as recrystallization and chromatography are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the benzylidene moiety can participate in various biochemical reactions. These interactions can modulate cellular processes and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
Tandospirone: Another azaspiro compound used as an anxiolytic agent.
Uniqueness
8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its specific structural features, such as the diethylamino group and benzylidene moiety, which confer distinct chemical and biological properties compared to other azaspiro compounds.
Propriétés
Formule moléculaire |
C19H23NO4 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
8-[[4-(diethylamino)phenyl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C19H23NO4/c1-3-20(4-2)15-9-7-14(8-10-15)13-16-17(21)23-19(24-18(16)22)11-5-6-12-19/h7-10,13H,3-6,11-12H2,1-2H3 |
Clé InChI |
CDMVGWJCNSKNQY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC3(CCCC3)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



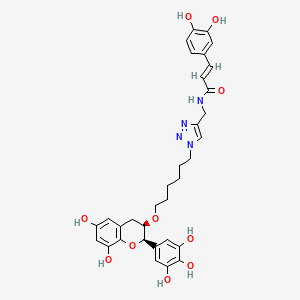
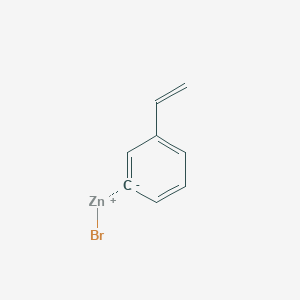
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
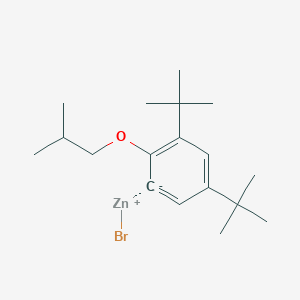
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)

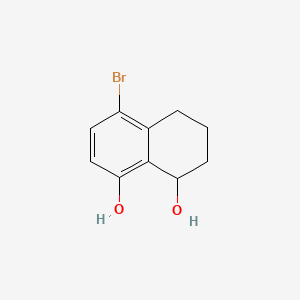
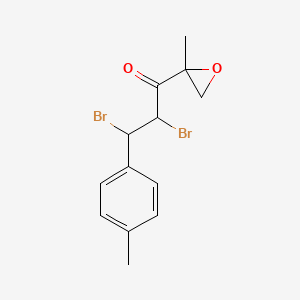
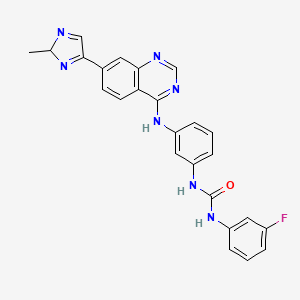
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
